2,5-dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C({14})H({14})Cl({2})N({2})O(_{2})S It is characterized by the presence of two chlorine atoms, a dimethylamino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzenesulfonyl chloride and 4-(dimethylamino)phenethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 4-(dimethylamino)phenethylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Methods such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with fewer oxygen atoms or altered oxidation states.
Scientific Research Applications
2,5-Dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the dimethylamino and phenethyl groups.
N-(4-(Dimethylamino)phenethyl)benzenesulfonamide: Lacks the chlorine atoms.
Uniqueness
2,5-Dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,5-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2S/c1-20(2)14-6-3-12(4-7-14)9-10-19-23(21,22)16-11-13(17)5-8-15(16)18/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBSCDNXMVALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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